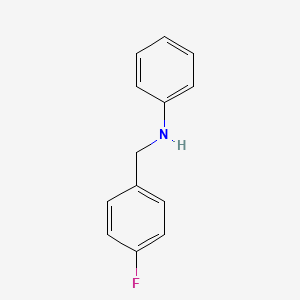![molecular formula C17H28O B14414309 5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene CAS No. 80336-21-6](/img/structure/B14414309.png)
5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure comprises a bicyclo[2.2.1]hept-2-ene core with a 3,4,5-trimethylhexyl group attached via an oxy-methylidene linkage.
Métodos De Preparación
The synthesis of 5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene involves several steps, typically starting with the preparation of the bicyclo[2.2.1]hept-2-ene core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile. The 3,4,5-trimethylhexyl group is then introduced via an etherification reaction, using a suitable alkyl halide and a base to form the oxy-methylidene linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the bicyclic core.
Substitution: Nucleophilic substitution reactions can occur at the oxy-methylidene linkage, where nucleophiles such as amines or thiols replace the alkoxy group.
Addition: Electrophilic addition reactions can take place at the double bond, with reagents like bromine or hydrogen halides adding across the double bond to form dibromo or halo derivatives.
Aplicaciones Científicas De Investigación
5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is explored for use in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic core provides a rigid framework that can fit into active sites, while the 3,4,5-trimethylhexyl group offers hydrophobic interactions. This compound can modulate biochemical pathways by either inhibiting or activating target proteins, depending on its binding affinity and the nature of the interaction.
Comparación Con Compuestos Similares
5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene can be compared with other bicyclic compounds, such as norbornene and its derivatives. Unlike norbornene, which has a simpler structure, the presence of the 3,4,5-trimethylhexyl group in this compound adds steric bulk and hydrophobicity, making it more suitable for specific applications. Similar compounds include:
Norbornene: A simpler bicyclic compound used in polymer synthesis.
Bicyclo[2.2.2]octene: Another bicyclic compound with different reactivity due to its larger ring size.
Adamantane derivatives: Known for their rigid structures and use in medicinal chemistry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Propiedades
Número CAS |
80336-21-6 |
|---|---|
Fórmula molecular |
C17H28O |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
5-(3,4,5-trimethylhexoxymethylidene)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C17H28O/c1-12(2)14(4)13(3)7-8-18-11-17-10-15-5-6-16(17)9-15/h5-6,11-16H,7-10H2,1-4H3 |
Clave InChI |
RIYXDGSCZOFQGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(C)CCOC=C1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


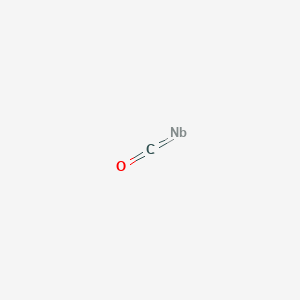
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
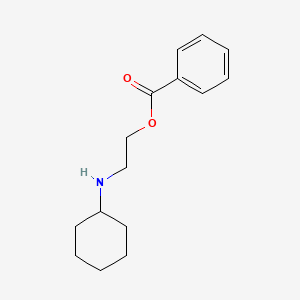
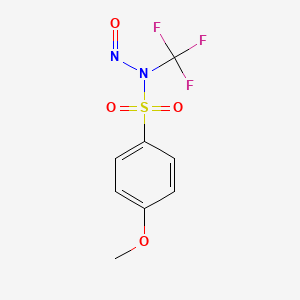
![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)

![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
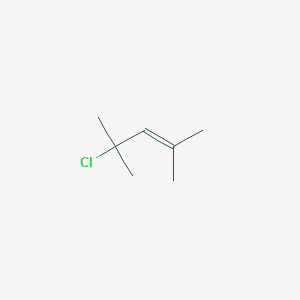
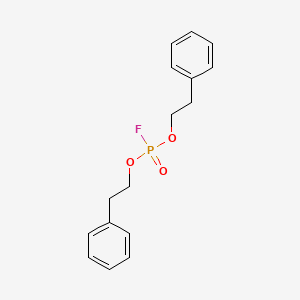
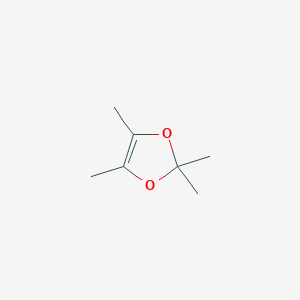
![4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14414276.png)
![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)
![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)
